
N-(1-cyanocycloheptyl)-2-(4-methyl-2-nitrophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocycloheptyl)-2-(4-methyl-2-nitrophenoxy)acetamide, commonly referred to as CCMA, is a synthetic compound that has recently gained attention in the field of medicinal chemistry. CCMA belongs to the class of amides and is known for its potential therapeutic applications.
科学的研究の応用
Anticancer, Anti-Inflammatory, and Analgesic Activities
A study by Rani et al. (2014) explored the development of new chemical entities with potential anticancer, anti-inflammatory, and analgesic properties. Their research involved synthesizing a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which showed promising anticancer and anti-inflammatory activities. One compound, in particular, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, demonstrated significant anticancer, anti-inflammatory, and analgesic activities, suggesting potential for therapeutic application (Rani, Pal, Hegde, & Hashim, 2014).
Photoreactions in Solvents
Watanabe et al. (2015) investigated the photoreactions of flutamide, a compound similar in structure, in different solvents. They observed that the compound undergoes varying photoreactions in acetonitrile and 2-propanol, which are important for understanding its behavior under light exposure. This study provides insights into the photostability and photodegradation of similar compounds (Watanabe, Fukuyoshi, & Oda, 2015).
Antimalarial Activity
Research by Werbel et al. (1986) on a series of related compounds demonstrated their potential antimalarial activity. This study showed a correlation between the antimalarial potency and specific structural features of these compounds, paving the way for developing new antimalarial agents (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).
Kinetics of Hydrolysis and Cyclisation
Mindl et al. (1999) studied the reaction kinetics of a similar compound, acetamide O-(4-nitrophenoxycarbonyl)oxime. This research is crucial for understanding the chemical behavior and potential applications of similar acetamide derivatives in various chemical reactions (Mindl, Kaválek, Straková, & Štěrba, 1999).
Synthesis and Pharmacological Evaluation
Panchal, Rajput, and Patel (2020) designed and synthesized a series of derivatives for inhibiting Collapsin response mediator protein 1 (CRMP 1), showing significant potential against human lung cancer cell lines. This indicates the scope of similar compounds in cancer therapy (Panchal, Rajput, & Patel, 2020).
Optical Properties and Crystal Structure
A 2022 study by Wannalerse et al. focused on the crystal structure and optical properties of orcinolic derivatives, including a compound with a similar structure. They found that these compounds show significant changes in absorption bands upon interaction with OH− ions, indicating potential applications in sensing and material science (Wannalerse et al., 2022).
Hydrogen Bond and Solvatochromism Studies
Krivoruchka et al. (2004) investigated the solvatochromism and hydrogen bonding in compounds similar to N-(1-cyanocycloheptyl)-2-(4-methyl-2-nitrophenoxy)acetamide. Their research provides insight into the molecular interactions and solvation effects, which are fundamental for understanding the chemical behavior of these compounds in various solvents (Krivoruchka, Vokin, Aksamentova, Shulunova, Sorokin, Dubinskaya, & Turchaninov, 2004).
特性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(4-methyl-2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-13-6-7-15(14(10-13)20(22)23)24-11-16(21)19-17(12-18)8-4-2-3-5-9-17/h6-7,10H,2-5,8-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQNFYKCSUJVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2(CCCCCC2)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

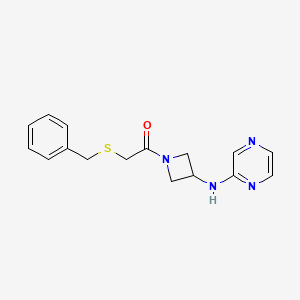
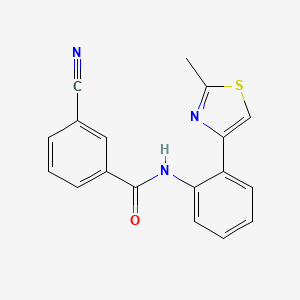
![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2817462.png)

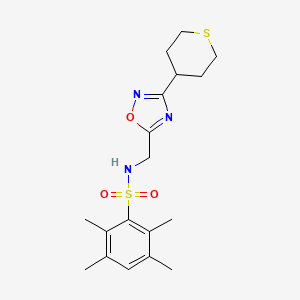
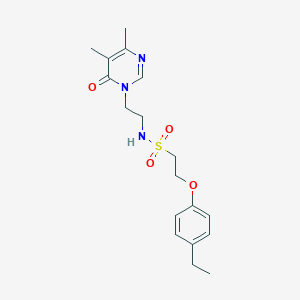
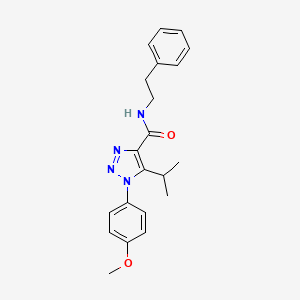

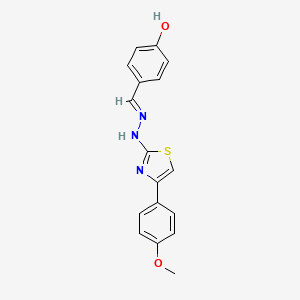
![N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]adamantane-1-carboxamide](/img/structure/B2817474.png)
![2-[(2,5-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2817475.png)

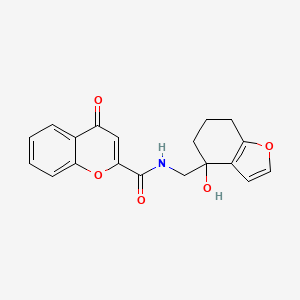
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2817479.png)